(R)-Methyl 2-aminopentanoate
Description
Significance of Chiral α-Amino Acid Esters in Organic Synthesis
Chiral α-amino acid esters are highly valued as versatile building blocks in the field of organic synthesis. numberanalytics.com Their utility stems from the presence of a stereogenic center and multiple functional groups that can undergo a wide array of chemical transformations. numberanalytics.commdpi.com These compounds are readily available from the "chiral pool," which consists of enantiomerically pure substances from natural sources, such as amino acids and sugars. numberanalytics.comabcr.com This accessibility provides a direct and efficient pathway for creating complex, enantiomerically pure molecules, which is a crucial requirement in the development of pharmaceuticals, agrochemicals, and other specialized materials. numberanalytics.comchiralpedia.com
The esterification of the carboxylic acid group in α-amino acids is a common modification that makes these molecules suitable for various applications. rsc.org Metal complexes incorporating α-amino acid esters as ligands are particularly important in bioinorganic chemistry and are used in peptide synthesis, as biological models, and as frameworks for new drugs. rsc.org Furthermore, their inherent chirality makes them excellent candidates for use as catalysts or starting materials in asymmetric synthesis, a field focused on producing specific stereoisomers of a target molecule. rsc.org
Importance of Stereochemical Purity in Chiral Building Blocks
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the function of biologically active compounds. chiralpedia.com Many drugs, for instance, are chiral and exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. chiralpedia.com A well-known historical example is thalidomide, where one enantiomer was effective as a sedative while the other caused severe birth defects. abcr.com
Therefore, achieving high stereochemical purity, or a high enantiomeric excess, is a primary goal in modern synthetic chemistry. The use of stereochemically pure chiral building blocks, like (R)-Methyl 2-aminopentanoate, is a fundamental strategy to ensure that the final product is also enantiomerically pure. numberanalytics.com This "chiral pool synthesis" approach simplifies the synthetic process and avoids the often difficult and costly separation of enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers). numberanalytics.comchiralpedia.com The stereochemical configuration of these building blocks can significantly influence the pharmacokinetics and pharmacodynamics of a drug, affecting its absorption, distribution, metabolism, and excretion. ethz.ch
Overview of Current Research Trajectories for this compound and Related Chiral Aminopentanoates
Current research involving this compound and other chiral aminopentanoates is diverse, reflecting their versatility as synthetic intermediates. These compounds are frequently used in the synthesis of more complex molecules and in the development of novel synthetic methodologies.
One major area of research is their use as scaffolds for creating bioactive compounds. For example, N-alkyl amino acid esters are key components in several enzyme inhibitors and anticoagulants. d-nb.info Research has focused on developing efficient, atom-economical methods for the N-alkylation of α-amino acid esters using alcohols, while preserving the stereochemical integrity of the original molecule. d-nb.info
Additionally, chiral aminopentanoates are employed in the stereoselective synthesis of other valuable chemical entities. They can be transformed into chiral allylamines, which are important intermediates for a variety of bioactive compounds. mdpi.com Modified Julia olefination reactions using N-protected amino acid methyl esters have been shown to produce these allylamines with good yields and without loss of stereochemical purity. mdpi.com
Furthermore, the development of new catalytic systems for creating α-amino acid esters continues to be an active field. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid esters from simple starting materials. nih.gov These methods offer an operationally simple and efficient route to a wide variety of both natural and unnatural amino acid derivatives. nih.govorganic-chemistry.org Research also explores the use of these building blocks in creating modified oligonucleotides for therapeutic applications, where stereochemical purity is essential for efficacy. ethz.ch
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (2R)-2-aminopentanoate |
| Synonyms | (R)-Norvaline methyl ester, D-Norvaline methyl ester |
| CAS Number | 619330-91-5 (for hydrochloride salt) |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRMCZTYDXKQW-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R Methyl 2 Aminopentanoate
Chemoenzymatic and Biocatalytic Approaches
The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, along with purely biocatalytic routes, offers sustainable and highly selective alternatives to traditional chemical synthesis. nih.gov These approaches leverage the inherent stereoselectivity of enzymes to produce chiral compounds with high purity.
Enzyme Engineering for Stereoselective Reductive Amination
Reductive amination, the conversion of a keto acid to an amino acid, is a key reaction in the synthesis of amino acids. Enzyme engineering plays a pivotal role in tailoring enzymes for the specific and efficient catalysis of this reaction for non-natural substrates.
Glutamate (B1630785) dehydrogenase (GDH) is an enzyme that typically catalyzes the reversible reductive amination of α-ketoglutarate to glutamate. mdpi.com However, its stringent substrate specificity has limited its direct application for the synthesis of other amino acids. mdpi.com Researchers have successfully engineered GDH to accept alternative substrates, thereby expanding its synthetic utility. nih.govnih.gov This has been a significant step towards the synthesis of non-canonical amino acids, which are valuable in synthetic chemistry. acs.org
A notable achievement in this area is the engineering of GDH from Escherichia coli (EcGDH) to catalyze the synthesis of (R)-4-aminopentanoic acid from levulinic acid. nih.govnih.gov This demonstrates the potential of engineered GDH in producing γ-amino acids, which are important structural motifs in peptidomimetics and biologically active peptides. nih.gov
Site-directed mutagenesis is a powerful technique used to introduce specific mutations into a protein's amino acid sequence, thereby altering its function. youtube.comgenewiz.com Through a combination of rational design and directed evolution, scientists have identified key amino acid residues that govern the substrate specificity of GDH. nih.govnih.gov
In the case of EcGDH, structural comparisons and computational analyses identified residues K116 and N348 as crucial for substrate binding. nih.govnih.govresearchgate.net By creating mutations at these sites, researchers were able to develop variants with significantly enhanced activity towards levulinic acid. nih.govnih.gov Specifically, the double mutant EcGDHK116Q/N348M exhibited a 42-fold higher catalytic efficiency (kcat/Km) for levulinic acid compared to the initial mutant identified. nih.govnih.gov This targeted approach highlights the power of understanding protein structure-function relationships to guide enzyme engineering efforts. nih.govresearchgate.net
Table 1: Kinetic Parameters of Engineered EcGDH Mutants for Levulinic Acid
| Enzyme Variant | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) | Fold Improvement (vs. EcGDHK116C) |
| EcGDHK116C | 0.03 ± 0.002 | 18.5 ± 1.2 | 1.62 | 1 |
| EcGDHK116Q/N348M | 1.25 ± 0.08 | 18.3 ± 1.5 | 68.3 | 42.0 |
Data sourced from a 2022 study on engineered glutamate dehydrogenase. nih.govnih.gov
To overcome the reliance on expensive cofactors like NADPH, dual-enzyme systems have been developed. nih.govnih.gov In the synthesis of (R)-4-aminopentanoic acid, the engineered EcGDH is coupled with formate (B1220265) dehydrogenase (FDH). nih.govnih.govfrontiersin.org FDH catalyzes the oxidation of formate to carbon dioxide, regenerating the NADPH consumed by GDH in the process. nih.govnih.govacs.org
This elegant system offers several advantages:
High Conversion: The continuous regeneration of the cofactor drives the reaction towards product formation, achieving high conversion rates. nih.govnih.gov
Sustainability: It utilizes inexpensive and readily available materials like ammonia (B1221849) and formate. nih.govnih.gov
Atom Economy: The only by-product is the inert inorganic carbonate, leading to a highly atom-efficient process. nih.govnih.gov
Under optimized conditions, this dual-enzyme system converted 0.4 M of levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion in 11 hours, and with an excellent enantiomeric excess of over 99%. nih.govnih.gov
Rational Design and Directed Evolution through Site-Directed Mutagenesis (e.g., K116 and N348 residues)
Biocatalytic Transformations of Renewable Feedstocks
The use of renewable feedstocks is a key principle of green chemistry. Biocatalytic processes are increasingly being developed to convert biomass-derived platform chemicals into valuable products.
Levulinic acid is a versatile platform chemical that can be produced from the acid-catalyzed degradation of lignocellulosic biomass. nih.govnih.govdntb.gov.uamdpi.com Its bifunctional nature, containing both a ketone and a carboxylic acid group, makes it an attractive starting material for the synthesis of a wide range of chemicals. mdpi.com The U.S. Department of Energy has identified levulinic acid as one of the top value-added chemicals derivable from biomass. nih.govdntb.gov.ua
The biocatalytic conversion of levulinic acid to (R)-4-aminopentanoic acid represents a sustainable route to a valuable chiral building block. nih.govnih.gov This process avoids the use of harsh reagents and protecting groups often required in traditional chemical synthesis, which can suffer from poor stereoselectivity. nih.govfrontiersin.org The enzymatic approach not only provides high stereoselectivity but also aligns with the principles of green and sustainable chemistry by utilizing a renewable feedstock. nih.gov
Engineered Amine Transaminases for Enantioselective Amination
The synthesis of chiral amines through biocatalysis has gained significant traction as a sustainable and highly selective alternative to traditional chemical methods. rsc.org Among the enzymes employed, amine transaminases (ATAs) are particularly prominent for their ability to catalyze the asymmetric amination of a prochiral ketone or aldehyde to produce a chiral amine with excellent enantioselectivity. rsc.orgdiva-portal.org The synthesis of (R)-Methyl 2-aminopentanoate via this route would involve the enantioselective amination of methyl 2-oxopentanoate.
The catalytic cycle of ATAs, known as a ping-pong bi-bi mechanism, relies on a pyridoxal-5'-phosphate (PLP) cofactor. rsc.orgmdpi.com The reaction proceeds in two half-reactions: first, the PLP cofactor accepts an amino group from an amino donor (like isopropylamine (B41738) or alanine), forming pyridoxamine-5'-phosphate (PMP). mdpi.com In the second step, the PMP transfers the amino group to the keto ester substrate (methyl 2-oxopentanoate), generating the desired chiral amino ester and regenerating the PLP cofactor. rsc.orgmdpi.com
While naturally occurring ATAs exist, their application for synthesizing non-natural amino acids like this compound is often limited by narrow substrate specificity and low catalytic efficiency. diva-portal.orgmdpi.com Protein engineering has been instrumental in overcoming these limitations. By modifying the amino acid sequence of the enzyme, particularly around the active site's substrate-binding pockets, researchers can enhance the enzyme's stability, activity, and stereoselectivity towards bulky or non-natural substrates. mdpi.commdpi.com For instance, engineering the substrate tunnel can improve recognition and binding of both hydrophilic and hydrophobic substrates. mdpi.com
A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium. diva-portal.orgnih.gov To drive the reaction towards product formation, an excess of the amino donor is often used, or a co-product removal system is implemented. nih.gov For example, using isopropylamine as the amino donor produces acetone (B3395972) as a co-product, which can be easily removed. nih.gov Engineered (R)-selective ATAs have been successfully used to synthesize other (R)-amines, but overcoming the equilibrium remains a key process consideration. frontiersin.org
Table 1: Examples of Engineered Transaminases in the Synthesis of Chiral Amines and Amino Acids
| Enzyme/Mutant | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Engineered ω-TA from Arthrobacter sp. | Prochiral ketone for Sitagliptin | Chiral amine intermediate | Increased total yield by 13% and productivity by 53% in drug synthesis. | mdpi.com |
| ATA-117 (R-selective) | rac-2-aminopentane | (R)-2-aminopentane | Used in a deracemization cascade with an (S)-selective TA to achieve >99% ee. | mdpi.com |
| HBV_MIII | Bulky β-keto esters | Aliphatic β-amino acids | Mutant showed improved activity for bulky substrates, enabling synthesis with high yield and ee. | mdpi.com |
| Engineered GDH | Levulinic Acid | (R)-4-aminopentanoic acid | Provides an alternative to (R)-selective ATAs, avoiding co-product removal issues. | frontiersin.org |
Asymmetric Organic Synthesis Strategies
Beyond biocatalysis, asymmetric organic synthesis offers powerful and versatile routes to chiral molecules like this compound. These strategies rely on chiral catalysts to control the stereochemical outcome of the reaction, often enabling the synthesis of a single enantiomer from achiral or racemic precursors.
Enantioconvergent Catalysis in α-Amino Acid Derivative Construction
Enantioconvergent catalysis is a highly efficient strategy that converts a racemic mixture of a chiral starting material into a single enantiomer of the product, potentially achieving a theoretical yield of 100% with high enantioselectivity. chinesechemsoc.org This approach is particularly valuable for the synthesis of unnatural α-amino acids, which are of increasing interest in medicinal chemistry and materials science. nih.gov
A significant advancement in this area is the use of nickel-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org This method achieves the enantioconvergent coupling of readily available racemic α-haloglycine derivatives (as electrophiles) with a variety of alkylzinc reagents (as nucleophiles). nih.govthieme-connect.com The reaction proceeds under mild conditions and demonstrates remarkable tolerance to a broad array of functional groups, including those that might be incompatible with other methods like asymmetric hydrogenation (e.g., alkenes and alkynes). nih.govorganic-chemistry.org
The process typically involves a chiral catalyst based on nickel, an earth-abundant and cost-effective metal. organic-chemistry.org This catalytic system can effectively couple the racemic electrophile with the organozinc reagent to afford protected unnatural α-amino acids in good yield and high enantiomeric excess (ee). nih.gov For instance, the coupling of a racemic α-bromoglycine derivative with propylzinc bromide, in the presence of a suitable chiral nickel catalyst, would be a direct route to an N-protected form of this compound. This radical-based mechanism complements traditional polar/heterolytic processes for amino acid synthesis. organic-chemistry.org
Table 2: Nickel-Catalyzed Enantioconvergent Synthesis of Protected Unnatural α-Amino Acids
| Electrophile (Racemic) | Nucleophile | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| α-Bromo glycine (B1666218) derivative | Methylzinc reagent | Alanine derivative | 84 | 97 | nih.gov |
| α-Bromo glycine derivative | Ethylzinc reagent | 2-Aminobutanoic acid derivative | 82 | 96 | nih.gov |
| α-Bromo glycine derivative | Isobutylzinc reagent | Leucine (B10760876) derivative | 80 | 95 | nih.gov |
| α-Bromo glycine derivative | Propargyl-containing zinc reagent | Alkyne-containing amino acid | 70 | 96 | nih.gov |
The success of the nickel-catalyzed enantioconvergent cross-coupling is critically dependent on the chiral ligand coordinated to the metal center. nih.gov The ligand is responsible for creating a chiral environment around the nickel atom, thereby controlling the stereoselectivity of the reaction. rsc.org For the synthesis of α-amino acid derivatives, chiral pybox (pyridine-bis(oxazoline)) ligands have proven to be particularly effective. nih.govthieme-connect.com
The choice of ligand can significantly impact both the yield and the enantioselectivity of the transformation. nih.gov While a variety of chiral ligands can be screened, commercially available pybox ligands often provide a good balance of reactivity and stereocontrol. nih.gov Mechanistic studies suggest that the ligand influences the stereoselectivity-determining step, which is often the reductive elimination from a Ni(II) or Ni(III) intermediate, by creating steric differentiation between the competing diastereomeric transition states. rsc.org This precise control allows for the conversion of the entire racemic starting material into the desired enantiomerically enriched product. nih.gov
Table 3: Effect of Different Chiral Ligands on Ni-Catalyzed Cross-Coupling
| Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| L1 (a specific pybox ligand) | 82 | 96 | nih.gov |
| L2 (commercial pybox) | 71 | 94 | nih.gov |
| L3 | 71 | 80 | nih.gov |
| L4 | 67 | 15 | nih.gov |
| L5 | 47 | 41 | nih.gov |
Nickel-Catalyzed Cross-Coupling Reactions
Stereoselective Conjugate Additions
Stereoselective conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. In the context of amino acid synthesis, it typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral reagents or catalysts ensures that the addition occurs stereoselectively, leading to an enantiomerically enriched product. numberanalytics.com
A powerful strategy for the asymmetric synthesis of amino acids involves the use of chiral lithium amides as "homochiral ammonia equivalents." orgsyn.org These reagents add with high diastereoselectivity to α,β-unsaturated esters. orgsyn.org While this method most directly produces β-amino esters, the underlying principles and subsequent transformations, such as cyclization, are highly relevant. orgsyn.orgnih.gov
The process involves reacting an α,β-unsaturated ester with a pre-formed enantiopure lithium amide, such as lithium N-benzyl-N-(α-methylbenzyl)amide. orgsyn.orgorgsyn.org The conjugate addition proceeds through a well-defined transition state, leading to a lithium β-amino enolate with excellent stereocontrol. orgsyn.org This enolate intermediate is a versatile synthon.
The concept of "conjugate addition cyclization" involves trapping this intermediate enolate with a suitable electrophile in a tandem or one-pot process. researchgate.net For instance, reacting the lithium 3-aminoenolate with an α,ω-dihaloalkane can trigger both C- and N-alkylation, resulting in the formation of cis-azaheterocycles. researchgate.net This demonstrates the principle of using a conjugate addition to set a stereocenter, followed by a cyclization event. The development of such tandem reactions provides an efficient pathway to complex, stereochemically rich cyclic amino acid derivatives. orgsyn.orgresearchgate.net
Michael-Type Additions for the Formation of Chiral β-Amino Acids
While the title specifies β-amino acids, the principles of Michael-type additions are fundamental in asymmetric synthesis and can be adapted for α-amino acid synthesis. The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful tool for C-C and C-N bond formation. In the context of α-amino acid synthesis, this often involves the addition of a nitrogen nucleophile to a suitably substituted Michael acceptor or the addition of a carbon nucleophile to a derivative that already contains the amino group.
For instance, the asymmetric Michael addition of a glycine-derived Schiff base nickel complex can be used to introduce the amino functionality stereoselectively. nih.gov The reaction of the (S)-configured Ni(II) complex of the Schiff base of glycine with an appropriate Michael acceptor occurs with high diastereoselectivity, enabling the synthesis of β-substituted pyroglutamic acids, which are precursors to α-amino acids. nih.gov These reactions can proceed at room temperature in the presence of non-chelating organic bases, achieving greater than 98% diastereomeric excess. nih.gov
Another strategy involves the stereoselective intramolecular conjugate addition of a benzamide (B126) group to a cyclohexenone system, which has been used to create constrained hydroxy-α-amino acids. nih.gov This highlights the versatility of Michael additions in constructing complex amino acid frameworks.
Diastereoselective Synthetic Routes
Diastereoselective methods are paramount for creating specific stereoisomers. These routes often employ chiral auxiliaries to direct the stereochemical outcome of a reaction, which are then removed to yield the enantiomerically pure product.
Chiral Imine and Reformatsky Reagent Methodologies
The Reformatsky reaction, involving the reaction of an organozinc reagent (Reformatsky reagent) with a carbonyl compound, can be rendered asymmetric by using chiral imines. For the synthesis of α-amino acids, this typically involves the reaction of a zinc enolate of an α-halo ester with a chiral N-sulfinylimine. Davis' N-sulfinylimines, for example, are effective chiral imine equivalents in Reformatsky-type additions with reagents like ethyl bromodifluoroacetate, affording α,α-difluoro-β-amino acids with high diastereoselectivity (d.r. > 9:1). acs.org
A general approach for synthesizing this compound would involve the reaction of a chiral imine derived from glyoxylic acid with a propyl-containing nucleophile, or the addition of a Reformatsky reagent to a chiral imine derived from propanal. A patented process for β-amino esters involves reacting a chiral imine with the Reformatsky reagent derived from tert-butyl bromoacetate. The chiral auxiliary, (S)-phenylglycinol, directs the stereoselective addition, and subsequent oxidative cleavage yields the desired amino ester. rsc.org
Asymmetric Reductive Amination of Ketones
Asymmetric reductive amination is a highly efficient, atom-economical method for synthesizing chiral amines and their derivatives. This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then asymmetrically reduced to the chiral amine.
For the synthesis of this compound, the starting material would be methyl 2-oxopentanoate. This α-ketoester can be subjected to reductive amination using ammonia and a chiral catalyst. Biocatalysis using engineered imine reductases (IREDs) has emerged as a powerful tool for this transformation. nih.gov Screening of diverse IRED libraries has identified enzymes capable of catalyzing the reductive amination of α-ketoesters with various amines to produce both (R)- and (S)-α-amino esters with high conversion and excellent enantioselectivity (>99% ee). nih.govmanchester.ac.uk This method operates under mild reaction conditions and is scalable. nih.gov
Chemical catalysts have also been developed. Chiral phosphoric acids can catalyze the reduction of α-imino esters (formed in situ from α-ketoesters and amines) using a Hantzsch ester as the hydride source, yielding α-amino esters in high yields and enantiomeric excesses. organic-chemistry.org Furthermore, earth-abundant metal catalysts, such as those based on molybdenum, have been shown to facilitate the enantioselective amination of α-hydroxy esters, which are readily accessible from α-ketoesters, through a cooperative catalysis mechanism with a chiral phosphoric acid. d-nb.info
Table 1: Selected IREDs for Asymmetric Reductive Amination of α-Ketoesters
| Enzyme ID | Amine Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| pIR-338 | Propargylamine | S | >99 | >99 |
| pIR-23 | Propargylamine | R | 99 | >99 |
| pIR-271 | Propylamine | S | >99 | >99 |
| pIR-355 | Methylamine | R | 99 | 91 |
Data sourced from studies on ethyl 2-oxo-4-phenylbutyrate and other α-ketoesters. manchester.ac.uk
Horner–Wadsworth–Emmons Reactions for Heterocyclic Amino Acid Derivatives
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high (E)-stereoselectivity and the water-soluble nature of its phosphate (B84403) byproduct. alfa-chemistry.com While not a direct route to saturated amino acids like this compound, it is instrumental in synthesizing unsaturated precursors and heterocyclic amino acid derivatives.
A common strategy involves the HWE reaction between an N-protected phosphonoglycine ester and an aldehyde or ketone to generate an α,β-didehydroamino acid. researchgate.net For instance, reacting N-benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester with an aldehyde under basic conditions yields the corresponding α,β-didehydroamino acid ester. williams.edu These unsaturated amino acids are valuable intermediates that can be further modified, for example, through asymmetric hydrogenation to access chiral α-amino acids.
More complex applications involve using an aspartic acid-derived β-keto phosphonate (B1237965) ester in an HWE reaction with various aldehydes. This approach yields highly functionalized enone-containing α-amino acids, which can serve as precursors to chiral N-heterocycles like substituted 4-oxopipecolic acids. rsc.orggla.ac.uk
Highly Stereoselective Conjugate Addition to α,β-Unsaturated Esters
Stereoselective conjugate addition reactions provide a powerful method for the asymmetric synthesis of α-amino acids. This approach typically involves the addition of a nucleophile to an α,β-unsaturated ester that is either attached to a chiral auxiliary or contains a chiral directing group.
One of the most effective strategies is the asymmetric alkylation of a glycine enolate equivalent using phase-transfer catalysis. acs.org A Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine methyl ester, can be deprotonated and then alkylated with an alkyl halide (e.g., propyl iodide for the synthesis of a norvaline derivative). The use of a chiral quaternary ammonium (B1175870) bromide catalyst, derived from cinchona alkaloids, induces high enantioselectivity. organic-chemistry.org This method allows for the synthesis of various β-branched and unbranched α-amino acids.
Alternatively, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can establish the stereocenter. For example, the highly stereoselective addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-2-methyl-2-pentenoate is a key step in the synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid. researchgate.net A similar strategy could be envisioned for this compound by using a different Michael acceptor.
Integration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com In the synthesis of this compound, several of the aforementioned methodologies align with these principles.
Biocatalysis , as seen in the asymmetric reductive amination using IREDs, is a prime example of green chemistry. nih.govmanchester.ac.uk Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly selective (reducing the need for protecting groups), and are biodegradable. sigmaaldrich.com The synthesis of (R)-4-aminopentanoic acid from biomass-derived levulinic acid using engineered glutamate dehydrogenases further highlights the potential of sustainable, bio-based routes to aminopentanoic acid derivatives. frontiersin.orgnih.govwikipedia.org
Catalysis over stoichiometry is another core principle. The use of chiral catalysts in reductive amination organic-chemistry.org and phase-transfer catalyzed alkylations acs.org minimizes waste compared to the use of stoichiometric chiral auxiliaries. However, when auxiliaries are used, their efficient recovery and reuse are critical for a greener process. researchgate.netacs.org
Atom Economy is maximized in reactions like reductive amination, where most atoms from the reactants are incorporated into the final product. sigmaaldrich.com One-pot or tandem reactions, which combine multiple synthetic steps without isolating intermediates, also contribute to greener synthesis by reducing solvent use, energy consumption, and waste generation. nih.govresearchgate.net
Furthermore, the development of novel green reaction media and technologies, such as the use of ionic liquids as catalysts for amino acid esterification rsc.org or electrochemical synthesis in flow microreactors, offers promising avenues for more sustainable production of α-amino acids.
Evaluation of Atom Economy and Environmental Impact of Synthetic Pathways
The greenness of a synthetic route can be quantified using various metrics, with atom economy being a fundamental concept. It measures the efficiency of a reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. Other metrics, such as the Environmental Factor (E-factor), which quantifies the total waste produced per kilogram of product, provide a broader assessment of the environmental impact.
Classical vs. Modern Synthetic Routes
Traditional chemical syntheses of D-norvaline often start from materials like valeric acid. A typical route involves α-bromination followed by ammoniation to produce racemic DL-norvaline, which then requires a resolution step to isolate the desired D-enantiomer researchgate.net. This approach suffers from several drawbacks:
Low Atom Economy: The use of stoichiometric brominating agents and the resolution step, which discards at least 50% of the material (the L-enantiomer), lead to poor atom economy.
Hazardous Waste: The process generates considerable amounts of hazardous waste, including inorganic salts and potentially halogenated compounds rsc.org.
Harsh Conditions: The reactions often require harsh conditions and toxic reagents.
In contrast, modern catalytic methods offer significant improvements. Asymmetric synthesis using chiral catalysts, such as Ni(II) complexes, can produce the desired enantiomer with high selectivity, thereby avoiding wasteful resolution steps chemrxiv.orgmdpi.com.
Biocatalytic and Chemoenzymatic Approaches
Another innovative biocatalytic strategy is the desymmetrization of a racemic mixture. For instance, L-norvaline has been produced from DL-norvaline by selectively oxidizing the D-enantiomer with a D-amino acid oxidase. The resulting keto acid is then asymmetrically reduced to L-norvaline using a leucine dehydrogenase coupled with a cofactor regeneration system researchgate.net. This principle can be inverted to produce D-norvaline. Such chemoenzymatic processes dramatically improve atom efficiency and reduce waste compared to classical chemical methods rsc.org.
The following table provides a comparative analysis of different synthetic pathways.
| Pathway | Key Reagents/Catalysts | Theoretical Atom Economy (%) | Byproducts/Waste | Environmental & Safety Considerations |
|---|---|---|---|---|
| Classical Chemical Synthesis researchgate.net | Valeric acid, Thionyl chloride, Bromine, Ammonia, Resolving agent | Low (<50% due to resolution) | Inorganic salts, Undesired L-enantiomer, Halogenated waste | Use of toxic and corrosive reagents; generation of significant waste. |
| Asymmetric Catalysis chemrxiv.orgmdpi.com | Glycine Schiff base, Chiral Ni(II) complex, Alkylating agent | Moderate to High | Stoichiometric base, Salt byproducts | Avoids wasteful resolution; requires heavy metal catalyst and organic solvents. |
| Biocatalytic (Transaminase) mdpi.com | 2-Oxovalerate, D-amino acid transaminase (D-AAT), Amine donor (e.g., D-glutamate), Cofactor regeneration enzymes | Very High | Recyclable keto-acid (α-ketoglutarate), Water | Mild, aqueous conditions; biodegradable catalysts; minimal waste; high enantioselectivity. |
Development of Sustainable Feedstocks and Process Optimization
A key aspect of advanced synthetic methodologies is the integration of sustainable practices, from the choice of starting materials to the optimization of the entire manufacturing process.
Sustainable Feedstocks
The chemical industry is shifting away from fossil fuel-based starting materials towards renewable resources. For amino acid production, this involves utilizing non-food biomass, such as agricultural waste, lignocellulose, and glycerol, through microbial fermentation frontiersin.orgnih.gov. Engineered microorganisms, like Corynebacterium glutamicum, are capable of converting sugars derived from sources like orange peels into various amino acids nih.gov. While the direct production of 2-oxovalerate (the precursor for D-norvaline) from biomass is an area of ongoing research, the established success in producing structurally similar amino acids like L-valine from waste streams demonstrates the high potential of this approach acs.org. Using renewable feedstocks not only improves the sustainability profile of the final product but also contributes to a circular economy acs.org.
Process Optimization
Optimizing the reaction process is crucial for enhancing efficiency, reducing costs, and minimizing environmental impact. Key strategies include:
Tandem and One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" process) eliminates the need for isolating and purifying intermediates. This reduces solvent usage, energy consumption, and waste generation. The three-enzyme biocatalytic cascade for D-norvaline synthesis is a prime example of an efficient one-pot system mdpi.com. Similarly, chemoenzymatic processes that couple an organocatalytic step with an enzymatic reduction in one pot have been developed for related norvaline derivatives, showcasing enhanced process efficiency rsc.org.
Catalyst Development and Engineering: The performance of a catalytic system is paramount. In biocatalysis, protein engineering is used to create enzymes with improved stability, activity, and selectivity for non-natural substrates whiterose.ac.uk. For chemical catalysis, research focuses on developing more active and robust catalysts, such as the optimization of Ni(II) complexes for asymmetric synthesis by screening different ligands and reaction conditions chemrxiv.orgbeilstein-journals.org.
The table below summarizes key strategies for process optimization in the synthesis of this compound and its precursors.
| Optimization Strategy | Example/Method | Impact on Sustainability |
|---|---|---|
| One-Pot/Tandem Catalysis | Multi-enzyme cascade for D-norvaline synthesis from 2-oxovalerate mdpi.com. Sequential organo- and biocatalysis for norvaline derivatives rsc.org. | Reduces solvent use, energy consumption, and waste by eliminating intermediate workups and purifications. Increases process intensity and efficiency. |
| Catalyst Development | Engineering of transaminases for improved activity and substrate scope whiterose.ac.uk. Optimization of chiral Ni(II) complexes for higher yields and selectivity chemrxiv.orgbeilstein-journals.org. | Enables higher conversion rates and product purity under milder conditions. Broadens the range of accessible chemical transformations. |
| Use of Renewable Feedstocks | Fermentative production of amino acid precursors from biomass (e.g., lignocellulose, agricultural waste) using engineered microbes frontiersin.orgnih.gov. | Reduces dependence on fossil fuels, lowers carbon footprint, and aligns with circular economy principles. |
| Reaction Condition Optimization | Screening of solvents, temperature, and concentrations to maximize yield and enantioselectivity in both biocatalytic and chemical routes mdpi.combeilstein-journals.org. | Improves reaction efficiency, minimizes side reactions, and reduces energy requirements, leading to a more economical and greener process. |
Stereochemical Control and Advanced Analytical Characterization
Methodologies for Achieving High Enantiomeric Excess
High enantiomeric excess (ee) is critical for the application of chiral molecules. The development of synthetic routes that favor the formation of one enantiomer over the other is a central theme in modern organic chemistry. These methods can be broadly categorized into catalyst- and enzyme-driven processes and auxiliary-mediated approaches.
The precise control of stereochemistry can be achieved through the rational design of catalysts and enzymes. These biocatalysts are engineered to create a chiral environment that selectively produces the desired enantiomer.
Enzyme Design for Asymmetric Synthesis
Enzymes such as amino acid dehydrogenases (AADHs) are powerful tools for asymmetric synthesis due to their inherent stereoselectivity. mdpi.com The superfamily of AADHs, which includes glutamate (B1630785) dehydrogenase (GluDH), leucine (B10760876) dehydrogenase (LeuDH), and valine dehydrogenase (ValDH), catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. mdpi.comresearchgate.net
For the synthesis of non-canonical amino acids like the (R)-enantiomer of methyl 2-aminopentanoate, the substrate specificity of these enzymes must be altered. This is achieved through rational design and directed evolution, where specific amino acid residues in the enzyme's active site are mutated. rsc.org For instance, engineering the substrate-binding pocket of GluDH has been shown to shift its specificity from its natural substrate, α-ketoglutarate, to other non-natural keto acids. rsc.org By modifying residues within the active site, researchers can re-engineer the hydrophobic network and electrostatic interactions to accommodate new substrates, thereby enabling the synthesis of a wide range of chiral amino acids with high enantiomeric excess (>99% ee). researchgate.netfrontiersin.org
A common strategy involves identifying key residues that control substrate access and binding. nih.gov For example, studies on engineering Escherichia coli GluDH (EcGDH) for the synthesis of (R)-4-aminopentanoic acid identified that mutating residues like K116 and N348 could significantly enhance catalytic activity towards the non-natural substrate, levulinic acid. frontiersin.org A dual-enzyme system, coupling the engineered dehydrogenase with a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase), can drive the reaction to completion, achieving high conversion rates and excellent stereoselectivity. researchgate.netfrontiersin.org
Catalyst-Mediated Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of stereoselective synthesis. wikipedia.orgajchem-b.com This method typically involves the hydrogenation of a prochiral precursor, such as an enamine or an α,β-unsaturated ester, using a chiral catalyst. The catalysts are often complexes of rhodium (Rh), ruthenium (Ru), or iridium (Ir) with chiral phosphine (B1218219) ligands. ajchem-b.comjst.go.jpsigmaaldrich.com
Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are highly effective. The atropisomeric chirality of the BINAP ligand creates a well-defined chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to high enantioselectivity. harvard.edu For the synthesis of α-amino acid esters, the asymmetric hydrogenation of α-enamido esters or α-acylaminoacrylates is a common and effective strategy. dicp.ac.cn The choice of ligand is crucial, as its electronic properties and steric bulk can be fine-tuned to optimize both reactivity and enantioselectivity for a specific substrate. sigmaaldrich.com
Another powerful strategy for controlling stereochemistry involves the temporary incorporation of a chiral molecule—a chiral auxiliary—into the substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved to yield the enantiomerically enriched product.
Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that react with a prochiral substrate to form a diastereomeric intermediate. wikipedia.orgsigmaaldrich.com Subsequent reactions on this intermediate are directed by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer. Finally, the auxiliary is removed, releasing the desired enantiomerically pure product. wikipedia.org
Well-known examples include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgrenyi.hu In the context of synthesizing α-amino acids, a chiral auxiliary can be attached to a glycine-derived substrate. Deprotonation forms a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thus establishing the desired stereocenter with high diastereoselectivity. renyi.hu For example, alkylation of a glycine (B1666218) derivative using a chiral BINOL-based auxiliary has been used to prepare various uncommon R-amino acids. wikipedia.org Similarly, auxiliaries derived from amino acids like L-valine can be used to synthesize (R)-α-methyl-α-amino acid methyl esters. uni-konstanz.de
Chiral Ligands
As mentioned previously, chiral ligands are essential components of asymmetric catalysis. nih.gov Unlike chiral auxiliaries, ligands are not covalently bonded to the substrate but coordinate to a central metal atom. The resulting chiral metal complex then acts as the catalyst. P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, have emerged as highly effective ligands for various transformations, including asymmetric hydrogenation. nih.govacs.org Ligands such as MaxPHOS and TangPhos have demonstrated excellent performance in the rhodium-catalyzed hydrogenation of functionalized olefins, including dehydroamino acid esters, yielding products with outstanding enantioselectivity. sigmaaldrich.comacs.org The modular nature of these ligands allows for the systematic tuning of their structure to optimize performance for a specific reaction. acs.org
Catalyst and Enzyme Design for Precise Stereocontrol
Advanced Analytical Techniques for Enantiopurity Determination
The accurate determination of enantiomeric excess is as crucial as the synthesis itself. Advanced chromatographic techniques are required to separate and quantify enantiomers, which often possess identical physical properties.
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced resolution and sensitivity compared to conventional one-dimensional GC. nih.gov This makes it exceptionally well-suited for the complex task of separating and quantifying amino acid enantiomers. researchgate.netresearchgate.net The technique employs two columns with different stationary phases connected in series. The separation is orthogonal, meaning the separation mechanisms of the two columns are distinct, which greatly increases the peak capacity of the system. nih.gov
In the context of amino acid analysis, a typical GC×GC setup involves a chiral stationary phase in the first dimension (¹D) and a non-chiral column (often polar or low-polarity) in the second dimension (²D). researchgate.netresearchgate.net The first column separates the enantiomers, while the second column provides further separation based on a different property, such as polarity or boiling point. This approach effectively resolves co-eluting peaks that might overlap in a single-dimension separation. researchgate.net
GC×GC methods have been developed and validated for the quantification of a wide range of amino acid enantiomers. nih.govresearchgate.netnih.gov These methods demonstrate high accuracy, with errors in the determination of enantiomeric excess typically in the range of ±0.5%–2.5%. nih.gov Furthermore, the technique is highly sensitive, with method detection limits often in the picogram (pg) range, which is essential for analyzing trace amounts of material. nih.govresearchgate.net
Amino acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to convert them into volatile and thermally stable analogues. A widely successful two-step derivatization protocol for amino acids involves their conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov
For (R)-Methyl 2-aminopentanoate analysis, the compound would first be subjected to esterification (if starting from the amino acid) followed by acylation. The standard procedure involves:
Esterification: The carboxylic acid group is converted to a methyl ester by heating with a solution of methanol (B129727) and acetyl chloride. nih.gov
Acylation: The amino group is acylated using trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl (N-TFA) derivative. nih.gov
The resulting N-trifluoroacetyl-O-methyl ester is sufficiently volatile and stable for GC×GC analysis. nih.govnih.gov This derivatization strategy has proven to be robust and provides stable derivatives, allowing for reliable and reproducible quantification of amino acid enantiomers. nih.govtdl.org
Resolution and Quantification of Amino Acid Enantiomers
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating the enantiomers of this compound to determine its enantiomeric purity. This separation is achieved by utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the (R) and (S) enantiomers.
The selection of the CSP and mobile phase is critical for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed due to their broad enantioselectivity for a variety of chiral compounds, including amino acid derivatives. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is carefully optimized to achieve baseline resolution between the enantiomeric peaks. rsc.org Detection is commonly carried out using a UV detector.
For the analysis of related chiral amino acids, derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA), also known as Marfey's reagent, can be used. frontiersin.orgnih.gov This allows for the separation of the resulting diastereomers on a standard reversed-phase column, such as a Develosil ODS-UG-5 column, with detection at 340 nm. frontiersin.orgnih.gov A typical mobile phase for such a separation might consist of a gradient system of aqueous acetonitrile (B52724) with trifluoroacetic acid. frontiersin.orgnih.gov
Table 1: HPLC Parameters for Chiral Analysis of Amino Acid Derivatives
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based) or Reversed-Phase (e.g., ODS) after derivatization. |
| Mobile Phase | A: 5% acetonitrile (0.05% trifluoroacetic acid, 1% methanol)B: 60% acetonitrile (0.05% trifluoroacetic acid, 1% methanol) |
| Gradient | Linear gradient from 0% B to 100% B over 45 minutes. |
| Flow Rate | 1 mL/min |
| Detection | UV at 340 nm (after derivatization with FDAA) |
| Injection Volume | 20 µL |
This table is based on a method for a related chiral amino acid and illustrates a potential approach. frontiersin.orgnih.gov
Polarimetry for Optical Rotation Measurement
Polarimetry is a fundamental technique for characterizing chiral molecules like this compound by measuring their optical rotation. The specific rotation, [α], is a defining physical property of a chiral compound and is determined by the observed angle of rotation under standardized conditions of concentration, path length, temperature, and wavelength (typically the sodium D-line, 589 nm). libretexts.orgrudolphresearch.com
The direction and magnitude of the optical rotation are indicative of the specific enantiomer and its purity. rudolphresearch.com A positive (+) rotation signifies a dextrorotatory compound, while a negative (-) rotation indicates a levorotatory one. rudolphresearch.com For a pure sample of this compound, a specific, reproducible optical rotation value is expected. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will have an observed rotation of zero. pressbooks.pub
The specific rotation value is a critical parameter in quality control to verify the stereochemical identity of the synthesized compound. It's important to note that the solvent, temperature, and concentration all influence the measured optical rotation. libretexts.orgrudolphresearch.com
Table 2: Specific Rotation Formula
| Formula | Description of Variables |
| [α]λT=αc⋅l | [α] : Specific rotationT : Temperature in degrees Celsiusλ : Wavelength of light (e.g., D for sodium D-line)α : Observed rotation in degreesl : Path length in decimeters (dm)c : Concentration in g/mL |
This formula is used to calculate the specific rotation of a chiral compound. masterorganicchemistry.com
Spectroscopic and Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its atomic framework.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. For the hydrochloride salt of this compound in D₂O, the α-proton on the chiral center appears as a triplet at approximately 4.16 ppm. The methyl ester protons are observed as a singlet around 3.79 ppm. The protons of the propyl side chain appear as multiplets between 1.35 and 1.95 ppm, with the terminal methyl group showing as a triplet at 0.90 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton. For the hydrochloride salt in D₂O, the ester carbonyl carbon resonates at 171.4 ppm. The chiral α-carbon and the methyl ester carbon appear at 53.6 ppm and 53.2 ppm, respectively. The carbons of the propyl side chain are found at 33.2 ppm, 17.0 ppm, and 12.5 ppm.
¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the chemical environment of the nitrogen atom in the amino group. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to its surroundings, confirming the presence of the primary amine. researchgate.net
Table 3: NMR Data for this compound Hydrochloride in D₂O
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 4.16 | t | α-H |
| 3.79 | s | -OCH₃ | |
| 1.95-1.85 | m | -CH₂- | |
| 1.79-1.69 | m | -CH₂- | |
| 1.49-1.35 | m | -CH₂- | |
| 0.90 | t | -CH₃ | |
| ¹³C | 171.4 | C=O | |
| 53.6 | α-C | ||
| 53.2 | -OCH₃ | ||
| 33.2 | -CH₂- | ||
| 17.0 | -CH₂- | ||
| 12.5 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within this compound by measuring the absorption of infrared radiation.
The spectrum exhibits characteristic absorption bands that confirm the compound's structure. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch is typically observed in the 1730-1750 cm⁻¹ region. libretexts.org The N-H stretching vibrations of the primary amine group appear in the range of 3300-3500 cm⁻¹. researchgate.net Aliphatic C-H stretching from the alkyl chain is found just below 3000 cm⁻¹. libretexts.org Other key absorptions include the N-H bend around 1590-1650 cm⁻¹ and the C-O stretch of the ester between 1100-1300 cm⁻¹. libretexts.org
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine |
| 2850-3000 | C-H stretch | Alkyl |
| 1730-1750 | C=O stretch | Ester |
| 1590-1650 | N-H bend | Primary Amine |
| 1100-1300 | C-O stretch | Ester |
These are general ranges for the expected functional groups. libretexts.orgsci-hub.se
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass and elemental composition of this compound. This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula.
For this compound, with a molecular formula of C₆H₁₃NO₂, the calculated exact mass of the protonated molecule, [M+H]⁺, is 132.0968. HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured mass that aligns closely with this calculated value, thereby confirming the elemental composition of the molecule.
Table 5: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.0968 |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
To establish the absolute configuration of a chiral molecule like this compound, a suitable single crystal is required. nih.gov The analysis of the diffraction data, often employing anomalous dispersion effects, allows for the precise mapping of each atom in space. mdpi.com This provides irrefutable proof of the (R) or (S) configuration at the chiral center. mdpi.com While obtaining a crystal suitable for X-ray analysis can be challenging, the structural information it provides is unparalleled in its detail and reliability, serving as the gold standard for stereochemical assignment. nih.govescholarship.org
Derivatization, Functionalization, and Research Applications of R Methyl 2 Aminopentanoate
Application as Chiral Building Blocks in Peptide Chemistry
The unique structural features of (R)-Methyl 2-aminopentanoate make it a valuable component in the field of peptide chemistry, where it contributes to the development of novel therapeutic agents and research tools.
Incorporation into Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. This compound can be incorporated into various scaffolds to create these peptide mimics. For instance, heterocyclic structures like phenyl-piperazine-triazine cores and imidazolidin-2-one-4-carboxylates serve as scaffolds for designing α-helix and β-turn mimetics, respectively. nih.gov The inclusion of non-canonical amino acids, such as this compound, into these frameworks allows for the precise positioning of functional groups, which is crucial for mimicking the interactions of native peptides with their biological targets. nih.govnih.gov
The synthesis of such peptidomimetics often involves solid-phase techniques, which allow for the efficient construction of complex molecules. nih.gov For example, a peptidomimetic containing a cyclic threonine (cThr) moiety was synthesized on a solid support, demonstrating the feasibility of incorporating modified amino acids into these scaffolds. nih.gov
Table 1: Examples of Peptidomimetic Scaffolds
| Scaffold Type | Mimicked Secondary Structure | Key Features | Reference |
|---|---|---|---|
| Phenyl-piperazine-triazine core | α-Helix | Presents three functional groups to mimic key side-chain residues. | nih.gov |
| Imidazolidin-2-one-4-carboxylates | β-Turn | Synthesized from α,β-diaminopropionic acid residues on a solid phase. | nih.gov |
Design of Non-Canonical Amino Acid Analogs
Research has explored the synthesis of various ncAA analogs, including those with cyclic structures or modified side chains. unimi.it These modifications can lead to peptides with unique self-assembly properties, forming nanomaterials like nanotubes and nanofibers. unimi.it
Transformations to Other Chiral Intermediates
The chemical reactivity of this compound allows for its conversion into other valuable chiral intermediates, expanding its utility in synthetic chemistry.
Conversion to γ-Lactones and Pyrrolidinone Derivatives
This compound can serve as a precursor for the synthesis of chiral γ-lactones and pyrrolidinone derivatives. The transformation to γ-lactones can be achieved through various methods, including ozonolysis followed by reduction or through acid-catalyzed cyclization. google.com For instance, derivatives of 2-aminopentanoic acid have been converted to their corresponding γ-lactone compounds by treatment with acids like hydrochloric acid. google.com
Similarly, pyrrolidinone derivatives, which are important structural motifs in many biologically active compounds, can be synthesized from precursors related to this compound. mdpi.comgoogle.com The synthesis of 5-methylpyrrolidin-2-one, for example, can be achieved through the reductive amination of levulinic acid, a process that can be catalyzed by enzymes to yield specific stereoisomers. mdpi.com
Table 2: Synthesis of γ-Lactones and Pyrrolidinone Derivatives
| Starting Material | Target Compound | Key Reaction | Reference |
|---|---|---|---|
| 2-Aminopentanoic acid derivative | γ-Lactone | Acid-catalyzed cyclization | google.com |
| Levulinic acid | 5-Methylpyrrolidin-2-one | Reductive amination | mdpi.com |
Synthesis of Novel Heterocyclic Amino Acid Systems (e.g., Azetidine (B1206935), Oxetane)
Recent research has focused on the synthesis of novel heterocyclic amino acid systems containing azetidine and oxetane (B1205548) rings. mdpi.comresearchgate.net These small, strained rings can impart unique conformational properties to peptides and other bioactive molecules. The synthesis often involves aza-Michael addition reactions of NH-heterocycles to α,β-unsaturated esters derived from azetidin-3-one (B1332698) or oxetan-3-one. mdpi.comresearchgate.net
For example, methyl (N-Boc-azetidin-3-ylidene)acetate can be prepared and subsequently reacted with various heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net A similar strategy can be employed for the synthesis of oxetane-containing amino acid derivatives. mdpi.comresearchgate.net These novel building blocks can be further diversified using cross-coupling reactions, such as the Suzuki–Miyaura reaction, to introduce additional chemical complexity. mdpi.comresearchgate.net
Regioselective and Stereoselective Functionalization Reactions (e.g., C-H activation)
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the efficient modification of molecules without the need for pre-functionalization. Palladium-catalyzed C-H activation has emerged as a key strategy for the site-selective and stereoselective functionalization of α-amino acid and peptide derivatives. researchgate.net
This methodology has been applied to the arylation of various amino acid derivatives, including those of norvaline, leading to the synthesis of unnatural amino acids with biaryl motifs. researchgate.net The reactions often proceed with high diastereoselectivity, providing access to specific stereoisomers. researchgate.net The use of chiral ligands can also enable enantioselective C-H activation, further expanding the synthetic utility of this approach. nih.gov
The ability to selectively functionalize specific C-H bonds in a molecule like this compound opens up new avenues for the creation of complex and diverse molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Norvaline |
| Phenyl-piperazine-triazine |
| Imidazolidin-2-one-4-carboxylate |
| Cyclic threonine (cThr) |
| γ-Lactone |
| Pyrrolidinone |
| 5-Methylpyrrolidin-2-one |
| Levulinic acid |
| 1-Methyl-2-pyrrolidinone |
| 2-(2-Aminoethyl)-1-methylpyrrolidine |
| Azetidine |
| Oxetane |
| Methyl (N-Boc-azetidin-3-ylidene)acetate |
| 3-Substituted 3-(acetoxymethyl)azetidine |
Precursor Role in Natural Product Synthesis Research
This compound, also known as (R)-norvaline methyl ester, is a chiral building block that holds significant potential in the stereoselective synthesis of complex natural products. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, combined with a defined stereocenter, makes it a valuable starting material for constructing specific fragments of larger molecules. While direct applications in published total syntheses are not extensively documented, the synthetic utility of its enantiomer, (S)-Methyl 2-aminopentanoate, provides clear precedents for its role. Research into the synthesis of alkaloids and complex peptides demonstrates how this scaffold can be incorporated to achieve desired stereochemical outcomes.
The synthesis of the poison-dart frog alkaloid, (–)-indolizidine 167B, illustrates the application of the enantiomeric (S)-norvaline methyl ester as a key precursor. In a study by Corvo et al., the synthesis commenced with the conversion of (S)-norvaline to its corresponding methyl ester. This was followed by a Paal-Knorr pyrrole (B145914) condensation with 2,5-dimethoxytetrahydrofuran (B146720) to construct the core pyrrole ring, a central feature of the indolizidine skeleton researchgate.net. The use of the methyl ester facilitates this transformation and sets the stereochemistry for the subsequent cyclization steps that ultimately yield the target natural product. This synthesis underscores the value of methyl 2-aminopentanoate in providing the chiral backbone for alkaloid synthesis.
In the field of marine natural products, research toward the total synthesis of keramamide B, a cyclic peptide isolated from sponges, utilized L-methyl 2-aminopentanoate (the (S)-enantiomer). In their approach to a key fragment of the molecule, Shioiri and Hughes performed a peptide coupling reaction between L-N-Boc-Isoleucine and L-methyl 2-aminopentanoate nih.gov. This condensation reaction formed a dipeptide, which served as a crucial intermediate for further elaboration into a larger segment of the final natural product nih.gov. This example highlights the role of methyl 2-aminopentanoate as a non-proteinogenic amino acid surrogate in the construction of complex peptide-based natural products.
Although these specific examples employ the (S)-enantiomer, they establish a clear blueprint for the synthetic utility of this compound. Access to the (R)-enantiomer is critical for the synthesis of the enantiomeric forms of these natural products or for creating diastereomers with potentially novel biological activities. The choice between the (R) or (S) precursor is dictated by the desired absolute stereochemistry of the final target molecule. Therefore, this compound remains an important, albeit less cited, precursor for researchers exploring the chemical space of natural product analogues and enantiomers.
Table 1: Application of Methyl 2-aminopentanoate Enantiomers in Natural Product Synthesis
| Natural Product/Fragment | Precursor Used | Synthetic Application | Reference |
|---|---|---|---|
| (–)-Indolizidine 167B | (S)-Norvaline methyl ester | Starting material for Paal-Knorr pyrrole synthesis to form the alkaloid core. | researchgate.net |
| Keramamide B (Fragment) | L-Methyl 2-aminopentanoate | Coupled with L-N-Boc-Isoleucine to form a dipeptide intermediate. | nih.gov |
Computational Chemistry and Mechanistic Investigations
Molecular Docking Studies of Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is crucial for understanding the basis of enzyme selectivity and for rational enzyme design.
In the context of (R)-Methyl 2-aminopentanoate, docking studies are primarily employed to elucidate the structural determinants of enantioselectivity in enzymes, particularly lipases, which are widely used for the kinetic resolution of racemic amino esters. researchgate.net For instance, studies on the enzymatic resolution of γ-amino methyl esters by Candida antarctica lipase (B570770) B (CaLB) use molecular docking to analyze the interactions within the enzyme's catalytic cavity. researchgate.net Although these studies focus on γ-amino esters, the principles are directly applicable to α-amino esters like methyl 2-aminopentanoate. Docking simulations reveal how the (R)- and (S)-enantiomers fit into the active site. The enantioselectivity is determined by the stability of the diastereomeric tetrahedral intermediates formed upon nucleophilic attack by the catalytic serine. researchgate.net
Key interactions governing the binding and orientation of the substrate include hydrogen bonds and hydrophobic contacts. For example, in CaLB, the substrate's acyl chain is typically surrounded by residues like Asp134 and Gln157, while the methoxy (B1213986) group interacts with the nucleophilic pocket defined by Trp104. researchgate.net The differential positioning of the substituents on the chiral carbon of the (R)- and (S)-enantiomers within these pockets leads to differences in binding energy and the formation of the transition state, thereby dictating which enantiomer reacts faster.
In a related context, docking studies of novel antifolates have been performed with various amino acid esters, including (S)-Methyl 2-aminopentanoate, to probe the binding site of folate receptors. acs.org Such studies help to explain the structure-activity relationship and the observed biological activities. acs.org Docking simulations can provide precise data on binding affinities and the specific residues involved in the interaction, as illustrated in the hypothetical table below based on findings for analogous systems.
| Enzyme/Receptor | Ligand Enantiomer | Key Interacting Residues | Predicted Binding Energy (kJ/mol) |
| Candida antarctica Lipase B (CaLB) | This compound | Ser105, Trp104, His224 | -25.5 |
| Candida antarctica Lipase B (CaLB) | (S)-Methyl 2-aminopentanoate | Ser105, Trp104, His224 | -22.8 |
| Folate Receptor α (FRα) | (S)-Methyl 2-aminopentanoate | (Hypothetical) Tyr60, Ser145, Arg103 | -32.3 acs.org |
This table is illustrative, based on data from analogous systems to demonstrate typical outputs of docking studies.
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical (QM) calculations offer a detailed understanding of chemical reactions by modeling electronic structure. These methods are used to map potential energy surfaces, identify transition states, and calculate reaction barriers, providing deep insights into reaction mechanisms that are not accessible through experimental means alone. rsc.orgresearchgate.net
For this compound, QM studies can be applied to several areas. First, in the context of enzymatic reactions, QM calculations can model the reaction coordinate for the hydrolysis or transesterification catalyzed by a lipase. This would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products. Such calculations help explain why one enantiomer is favored over the other by quantifying the energy barriers for the conversion of each. rsc.org
Furthermore, QM methods are essential for deriving parameters for molecular mechanics force fields used in molecular docking and molecular dynamics simulations. core.ac.uk Ab initio calculations can determine properties such as partial atomic charges, bond force constants, and torsional parameters for this compound, ensuring that subsequent simulations are as physically realistic as possible. core.ac.uk Recent efforts have focused on creating comprehensive datasets of quantum-mechanical data for amino acids and their fragments to support advanced computational methods. arxiv.org While specific QM studies focused solely on the reaction pathways of this compound are not widely published, the properties that can be determined are well-established from research on other amino acids and esters. researchgate.net
Below is a table of molecular properties for a representative amino acid that can be determined using QM calculations.
| Property | Description | Typical Calculated Value (Example) |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Varies by method (e.g., Hartree-Fock, DFT) |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | ~1-15 Debye (depending on zwitterionic form) researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies by method |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Varies by method |
| Ionization Potential | The energy required to remove an electron from the molecule. | ~130-140 kcal/mol researchgate.net |
This table presents examples of properties calculable via QM methods, as demonstrated in studies of various amino acids.
Conformational Analysis and Stereochemical Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable single bonds (C-C and C-O), a vast number of conformations are possible. Identifying the low-energy, most populated conformations is critical for predicting its biological activity and how it will interact with an enzyme's active site. libretexts.orgwashington.edu
The relative energies of different conformers are influenced by factors such as torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). libretexts.orgscribd.com For instance, rotation around the C2-C3 bond of the pentanoate chain will lead to staggered and eclipsed conformations. The staggered conformations, where the bulky groups are farther apart, are generally lower in energy and thus more stable. scribd.com
The specific conformation that the substrate adopts upon binding to an enzyme is often the "bioactive conformation." This may not necessarily be the absolute lowest-energy conformation in solution but is the one that best fits the geometric and electronic constraints of the enzyme's active site. washington.edu Conformational analysis, often combined with molecular docking or Nuclear Overhauser Effect (NOE) NMR data, helps predict this binding mode. This prediction is fundamental for understanding stereoselectivity, as the enzyme must accommodate the three-dimensional shape of the (R)-enantiomer specifically to catalyze a reaction efficiently.
Structure-Activity Relationship Studies in Enzyme Engineering
Structure-activity relationship (SAR) studies are essential in the field of enzyme engineering, aiming to correlate the structural features of an enzyme with its catalytic activity and selectivity. acs.org By systematically modifying the amino acid residues in an enzyme's active site, researchers can enhance its performance for a specific substrate, such as this compound. frontiersin.org
Computational tools are integral to this process. A common strategy involves using the crystal structure of an enzyme or a homology model to identify key residues in the substrate-binding pocket. mdpi.comnih.gov For instance, in the synthesis of (R)-4-aminopentanoic acid, residues affecting substrate specificity in glutamate (B1630785) dehydrogenase were identified through crystal structure comparison and subsequently targeted for mutagenesis. nih.govfrontiersin.org Mutations that alter the size, shape, or hydrophobicity of the binding pocket can dramatically impact an enzyme's ability to discriminate between enantiomers. frontiersin.org
For example, reducing the size of amino acid side chains in the active site can create space to accommodate a non-native substrate, while introducing new hydrogen bonding or electrostatic interactions can stabilize the transition state for the desired enantiomer, thereby increasing the enantioselectivity (E-value) of the reaction. frontiersin.orgrug.nl SAR studies have shown that even single-point mutations can invert the enantiopreference of an enzyme. frontiersin.org While extensive SAR studies specifically for the production of this compound are not detailed in the literature, the principles are widely demonstrated in the engineering of lipases, proteases, and dehydrogenases for various chiral amino acids and their derivatives. acs.orgrug.nl
The table below provides examples of how enzyme engineering, guided by SAR, can modify catalytic properties, based on studies of related systems.
| Enzyme | Original Substrate | Target Substrate/Reaction | Mutation(s) | Observed Effect |
| Glutamate Dehydrogenase (EcGDH) | 2-Ketoglutarate | Reductive amination of Levulinic Acid | K116Q/N348M | 42-fold higher kcat/Km for the non-native substrate. nih.govfrontiersin.org |
| Styrene Monooxygenase (SMO) | Styrene | Enantioselective epoxidation | W86I | Increased enantiomeric excess (ee) to 98% for the (R)-product. frontiersin.org |
| Lipase (Cal-B variant) | (S)-selective esterification | (R)-selective esterification | V328N | Inverted stereoselectivity to favor the R-enantiomer. frontiersin.org |
This table illustrates the power of enzyme engineering in altering activity and selectivity, with data from relevant published studies.
Emerging Research Areas and Future Perspectives
Development of Next-Generation Biocatalysts for Sustainable Production
The chemical industry's shift towards sustainable manufacturing has intensified research into biocatalytic methods for producing chiral amines and their derivatives, moving away from traditional chemical routes that often involve harsh conditions, significant waste, and the use of unsustainable transition metal catalysts. hims-biocat.euresearchgate.net Enzymatic processes offer high selectivity and efficiency under milder, more environmentally friendly conditions. researchgate.netfrontiersin.org
The development of next-generation biocatalysts is a primary focus for the sustainable production of compounds like (R)-Methyl 2-aminopentanoate. Key enzyme classes being engineered for this purpose include:
Amine Dehydrogenases (AmDHs): Researchers have been creating and characterizing new AmDHs that can synthesize α-chiral amines with high chemical and enantiomeric purity (often >99% yield and >99% enantiomeric excess) from inexpensive carbonyl compounds. hims-biocat.eu
Transaminases (TAs): These enzymes are highly stereoselective, making them ideal for chiral amine synthesis. nih.gov Extensive protein engineering, including directed evolution and computational redesign, has been employed to create transaminase variants capable of acting on bulky, non-native substrates, which is crucial for producing a wide range of pharmaceutical intermediates. nih.gov
Other Key Enzymes: Imine reductases (IREDs), monoamine oxidases (MAOs), and phenylalanine ammonia (B1221849) lyases are also part of an expanding biocatalytic toolkit for chiral amine synthesis. europa.eu
A significant area of advancement is the use of multi-enzyme cascades, where several enzymatic reactions are run simultaneously in the same vessel. hims-biocat.eu This approach avoids the need to isolate intermediates, improving efficiency. For example, a smart combination of a NADP-dependent alcohol dehydrogenase and a NAD-dependent amine dehydrogenase can achieve the sustainable amination of alcohols into enantiomerically pure chiral amines. hims-biocat.eu Furthermore, research into engineered glutamate (B1630785) dehydrogenase (EcGDH) has shown success in converting biomass-derived levulinic acid into (R)-4-aminopentanoic acid with over 99% enantiomeric excess (ee), highlighting a sustainable pathway from renewable raw materials to high-value chiral amino acids. frontiersin.orgnih.gov The continued evolution of these biocatalysts through protein engineering is expected to make the enzymatic synthesis of chiral amines the preferred industrial method. ukri.orgeuropa.eu
Advanced Analytical Techniques for Ultrapure Chiral Compounds
The biological activity of a chiral molecule is often exclusive to one of its enantiomers, making the accurate analysis and quantification of enantiomeric purity a critical challenge. aimspress.com For a compound like this compound, ensuring its enantiomeric excess (ee) is crucial for its application, particularly in pharmaceuticals. Research is focused on developing more sensitive and efficient analytical methods for this purpose.
Chromatographic techniques are the cornerstone of chiral analysis. mdpi.comresearchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most established methods for the enantioseparation of amino acid derivatives. mdpi.com Success relies heavily on the use of Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, allowing for their separation. aimspress.commdpi.com Post-synthetic modification of materials like metal-organic frameworks (MOFs) is being explored to create novel CSPs with enhanced separation capabilities. jiangnan.edu.cn
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique offers exceptionally high resolution and selectivity, making it ideal for analyzing complex mixtures of chiral compounds. nih.gov Studies using GC×GC coupled with Time-of-Flight Mass Spectrometry (TOF-MS) have demonstrated the ability to resolve dozens of amino acid stereoisomers in a single run, with detection limits in the low picogram range and highly accurate determination of enantiomeric excess. nih.gov
Derivatization: For GC analysis, amino acids often require derivatization to increase their volatility. The conversion to N-trifluoroacetyl-O-alkyl esters is a well-established and successful method. nih.gov
Beyond traditional chromatography, newer techniques are being developed to push the boundaries of chiral analysis. mdpi.com
| Analytical Technique | Principle | Key Features & Advancements | Relevant For |
| HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral solid support. | Development of new CSPs, including cyclodextrin (B1172386) and cyclofructan-based phases, and modified metal-organic frameworks. mdpi.comjiangnan.edu.cn | High-purity assessment, preparative separation. |
| GC×GC-TOF-MS | Comprehensive two-dimensional separation coupled with mass spectrometry. | Extremely high resolving power for complex mixtures; high sensitivity (picogram levels); accurate enantiomeric excess (ee) determination. nih.gov | Trace-level detection, analysis in complex matrices. |
| Chiral Derivatization Agents | Reaction of enantiomers with a chiral agent to form diastereomers that are easily separated. | Development of new reagents like L-pyroglutamic acid for high sensitivity in mass spectrometry. mdpi.com | Indirect chiral analysis, enhancing separation and detection. |
| Ion-Mobility Mass Spectrometry (IMS) | Separation of ions based on their size, shape, and charge in a carrier gas. | An emerging technique for chiral discrimination, often used with derivatization for profiling chiral metabolites. mdpi.com | Untargeted chiral metabolomics, rapid screening. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High separation efficiency; can be automated with in-capillary labeling procedures. mdpi.com | Analysis of amino acids and peptides. |
These advanced methods are crucial for quality control in the synthesis of this compound and for its detection in complex biological or synthetic environments. aimspress.com
Integration of this compound into Complex Synthetic Cascades
This compound serves as a valuable chiral building block, and its true potential is realized when it is integrated into multi-step synthetic sequences to create more complex, high-value molecules. Modern organic synthesis increasingly relies on cascade reactions, where multiple chemical bonds are formed in a single operation, improving efficiency and reducing waste.
Enzymatic cascades are at the forefront of this research, enabling the construction of complex chiral molecules from simple precursors with high selectivity. europa.eu These "one-pot" systems can involve several enzymes working in concert. For instance, a cascade could be designed where an Amine Dehydrogenase (AmDH) produces this compound, which is then used in situ by another enzyme for a subsequent transformation. This approach is being developed for the synthesis of various pharmaceutical intermediates and other fine chemicals. hims-biocat.eueuropa.eu
In traditional organic synthesis, this compound can be a key starting material. Its stereocenter provides a foundation for controlling the stereochemistry of subsequent reactions. For example, its amino and ester groups can be selectively modified to build larger molecular scaffolds. Research has demonstrated the use of related β-amino esters in highly stereoselective conjugate addition reactions, forming the basis for synthesizing more complex amino acids and peptide fragments. researchgate.netox.ac.uk A palladium-catalyzed one-pot cascade reaction has been developed to synthesize C-glycosyl amino acids, showcasing a method where amino acid precursors are efficiently coupled with sugar moieties to create complex glycopeptide building blocks. acs.org Such strategies are vital for synthesizing unnatural amino acids and peptidomimetics with unique biological properties.
Exploration of Diverse Research Applications in Interdisciplinary Fields
The utility of chiral building blocks like this compound extends across multiple scientific disciplines, driving research in fields from medicine to materials science.
Medicinal Chemistry and Pharmaceutical Development: Non-proteinogenic amino acids are critical components in the design of modern drugs. They are used as building blocks to create peptidomimetics, which are molecules that mimic natural peptides but have improved stability and oral bioavailability. frontiersin.org this compound and structurally similar compounds are investigated as precursors for drugs targeting a range of conditions, including central nervous system disorders. nih.govsmolecule.com The incorporation of such unnatural amino acids can lead to novel enzyme inhibitors and receptor modulators.
Biochemical and Peptide Research: This compound is used in the synthesis of specialized peptides for research purposes. Peptides containing unnatural amino acids can help elucidate enzyme mechanisms or serve as probes for biological pathways. For example, the synthesis of peptides containing residues like (2S,3R)-2-methyl-3-aminopentanoic acid is of interest for creating molecules with specific conformations and biological activities, such as those found in natural products with cytotoxic properties. researchgate.netmdpi.com
Materials Science: Chiral molecules are finding applications in the development of advanced materials. There is interest in using amino acid derivatives as building blocks for chiral polymers or as ligands for creating chiral catalysts. For instance, chiral selectors derived from amino acids can be grafted onto stationary phases for chromatographic separations, as noted previously. jiangnan.edu.cn
Astrobiology and Geochemistry: The study of amino acids, their structures, and their chirality in extraterrestrial samples like meteorites is a key area of research into the origins of life. nasa.gov While not directly involving synthetic this compound, the analytical techniques developed to detect and quantify rare, non-proteinogenic amino acids such as 3-aminopentanoic acid and α-methyl amino acids in meteorites contribute to the broader understanding of amino acid diversity and the tools available to study them. nih.govnasa.gov
Q & A
Q. Advanced
- Solvent effects : Polar aprotic solvents (THF, DMF) stabilize carbodiimide intermediates in coupling reactions, improving yields. For example, DEPC-mediated couplings in THF achieved 50–80% yields .
- Catalyst selection : Triphenyl phosphite or BF3·OEt2 enhances activation of carboxylic acids, critical for sterically hindered substrates .
- Temperature : Coupling at 0°C minimizes racemization, while reflux accelerates reaction rates but risks decomposition .
- Workflow example :
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility.
- Storage : Keep in a cool, dry environment (<25°C) away from oxidizers.
- Spill management : Neutralize with dilute acetic acid and absorb with inert material .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations (µM vs. mM ranges) to minimize variability .
- Mechanistic studies : Compare in vitro (enzyme inhibition) and in vivo (pharmacokinetic) data to identify bioavailability or metabolism discrepancies. For example, cytotoxicity variations may arise from differential cellular uptake .
- Statistical rigor : Report p-values (<0.05) and confidence intervals to validate significance claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
